molecular formula C16H14O4 B2890572 Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 110514-99-3

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2890572
CAS No.: 110514-99-3
M. Wt: 270.284
InChI Key: NAYMIPUFIQUKOS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a molecular formula of C16H14O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthol derivative, the compound can be synthesized through a series of reactions including esterification, cyclization, and hydroxylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-2-methyl-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carboxylate
  • Ethyl 1H-indole-3-carboxylate
  • Ethyl 2-methyl-3-oxobutanoate

Uniqueness

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthofuran core is particularly notable for its potential biological activities and versatility in synthetic chemistry .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-3-19-16(18)14-9(2)20-15-11-7-5-4-6-10(11)13(17)8-12(14)15/h4-8,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMIPUFIQUKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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